6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
6-((1-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a structurally complex small molecule featuring a nicotinonitrile core substituted with a piperidine-linked tetrazole-thioacetyl moiety. The piperidine ring enhances conformational flexibility, while the nitrile group may contribute to electrophilic reactivity or binding interactions.
Properties
IUPAC Name |
6-[1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-21-15(18-19-20-21)25-10-14(23)22-6-4-12(5-7-22)24-13-3-2-11(8-16)9-17-13/h2-3,9,12H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUPJOGJKZDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-tetrazol-5-yl moiety, which is a common structural motif in many bioactive compounds.
Mode of Action
The presence of the 1-methyl-1H-tetrazol-5-yl group suggests that it might interact with its targets through the formation of hydrogen bonds or other non-covalent interactions. Further experimental studies are needed to elucidate the exact mode of action.
Biochemical Pathways
Compounds containing a 1-methyl-1h-tetrazol-5-yl group have been reported to be involved in various biological processes. More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The presence of the 1-methyl-1H-tetrazol-5-yl group and the piperidin-4-yl group might influence its absorption and distribution profiles. Further pharmacokinetic studies are needed to understand the bioavailability of this compound.
Biological Activity
The compound 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often associated with pharmacological properties.
- Nicotinonitrile group : Imparts additional biological relevance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including those similar to our compound of interest. For instance, a related tetrazole derivative demonstrated significant antibacterial activity against various strains of Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. The most susceptible strain was identified as S. epidermidis T 5501 851/19, which had an MIC of only 2 µg/mL when treated with the compound .
Table 1: Antimicrobial Activity of Related Tetrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. epidermidis | 4 |
| Compound B | S. aureus | 16 |
| Compound C | S. epidermidis T 5501 851/19 | 2 |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to assess the safety profile of tetrazole derivatives against human cancer cell lines. For example, a related study showed that certain tetrazole compounds exhibited low cytotoxicity against normal cell lines while maintaining significant activity against cancerous cells . This selective toxicity is crucial for developing therapeutic agents that minimize harm to healthy tissues.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by their structural features. The presence of specific functional groups, such as the tetrazole and piperidine, can enhance their interaction with biological targets, leading to improved efficacy .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study reported that a series of tetrazole derivatives showed promising results against hospital-acquired infections, suggesting that modifications in their chemical structure could lead to more potent antimicrobial agents.
- Cytotoxicity Profiles : Research on various piperidine derivatives indicated that modifications in the side chains significantly affected their cytotoxicity against different cancer cell lines, highlighting the importance of SAR in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of nicotinonitrile derivatives. Three analogs synthesized in a 2015 study (Molecules, 20: 822–838) serve as key comparators:
- 5a: 6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile
- 5b: 6-(5-Bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile
- 5c: 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile
Structural and Functional Differences
Key Findings from Analog Studies
Synthetic Accessibility :
- The target compound’s synthesis is more complex due to the tetrazole and piperidine moieties, requiring multi-step functionalization. In contrast, analogs 5a–5c were synthesized via straightforward nucleophilic substitution or thioether formation .
- The tetrazole group in the target compound likely necessitates protection/deprotection strategies, increasing production costs.
Physicochemical Properties :
- The tetrazole-thioacetyl-piperidine chain in the target compound introduces higher polarity (predicted LogP ~2.1) compared to 5a (LogP ~3.5) and 5b (LogP ~4.2) . This may improve aqueous solubility but reduce membrane permeability.
- The methylthio group in 5c results in the lowest molecular weight (MW: ~345 g/mol) versus the target compound (MW: ~415 g/mol).
Biological Interactions :
- The tetrazole group’s nitrogen-rich structure in the target compound could enhance binding to kinases or proteases via dipole interactions, whereas 5a–5c lack this feature.
- The bromobenzofuran moiety in 5a–5c (absent in the target) may confer π-π stacking with aromatic residues in target proteins but increases halogen-related toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
